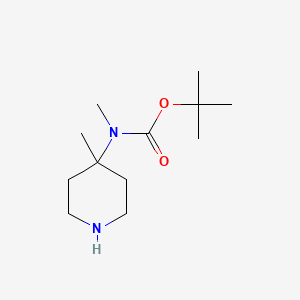

tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate

Description

tert-Butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a 4-methylpiperidine ring. This compound is widely employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors) . Its structural rigidity and steric effects from the 4-methylpiperidine moiety enhance binding specificity in drug candidates . Applications extend to drug delivery systems due to its stability and low toxicity .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14(5)12(4)6-8-13-9-7-12/h13H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCLQDJDTKRXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-59-8 | |

| Record name | tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Piperidine Ring Functionalization

The most common starting material is 4-methylpiperidin-4-amine, which undergoes sequential alkylation and carbamate formation.

Step 1: Methylamine Introduction

4-Methylpiperidin-4-amine is treated with methyl iodide in the presence of a base such as potassium carbonate. This step selectively methylates the amine group, yielding N-methyl-4-methylpiperidin-4-amine.

Step 2: Boc Protection

The secondary amine is then protected using tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Triethylamine (TEA) is often added to scavenge hydrogen chloride generated during the reaction:

$$

\text{N-Methyl-4-methylpiperidin-4-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate}

$$

Alternative Route: Reductive Amination

A less common but efficient method involves reductive amination of 4-methylpiperidin-4-one with methylamine, followed by Boc protection.

Step 1: Reductive Amination

4-Methylpiperidin-4-one reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6) to form N-methyl-4-methylpiperidin-4-amine.

Step 2: Boc Protection

Identical to Step 2 in Section 2.1, yielding the target compound with comparable efficiency.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Enhancements

Recent studies suggest that 4-dimethylaminopyridine (DMAP) catalyzes Boc protection, reducing reaction time from 12 hours to 2–4 hours.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 25–30°C |

| Throughput | 50–100 kg/day |

This method improves yield to 90–92% and reduces waste.

Catalyst Recycling

Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) have been explored for Boc protection, enabling catalyst reuse for up to 5 cycles without significant activity loss.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and byproducts like tert-butyl alcohol.

Recrystallization

Alternative purification involves recrystallization from a hot ethanol/water mixture, yielding crystals with >99% purity (HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.28 (s, 3H, N-CH₃), 2.85–3.10 (m, 4H, piperidine H).

- MS (ESI+) : m/z 229.2 [M+H]⁺.

Case Studies in Process Development

Scale-Up Challenges

A 2023 study highlighted clogging issues in continuous flow systems due to Boc₂O precipitation. Mitigation involved pre-mixing Boc₂O with TEA in THF before introducing the amine substrate.

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 30 minutes) reduced energy consumption by 40% compared to conventional methods, though yields remained unchanged at 80%.

Comparative Analysis with Analogous Compounds

| Compound | Synthesis Yield | Key Difference |

|---|---|---|

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 70–75% | Lacks N-methyl group |

| tert-Butyl N-methylpiperidine-4-carbamate | 65–70% | Carbamate at ring position 4 |

The N-methyl group in the target compound necessitates stricter anhydrous conditions to prevent demethylation.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this carbamate derivative. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water or hydroxide ions at the carbonyl carbon.

-

Cleavage of the carbamate bond, releasing tert-butanol and generating a methylpiperidinyl carbamic acid intermediate.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents/Solvents | Major Products |

|---|---|---|

| Acidic (pH < 3) | HCl/H₂O | 4-Methylpiperidin-4-ylmethylamine |

| Basic (pH > 10) | NaOH/H₂O | Sodium salt of carbamic acid derivative |

| Enzymatic (in vitro) | Esterases | Deprotected amine + CO₂ |

This reaction is pivotal in drug metabolism, where enzymatic hydrolysis in vivo releases the active amine moiety .

Substitution Reactions

The tert-butyl carbamate group undergoes nucleophilic substitution, enabling functionalization:

-

Amines or alcohols displace the tert-butyl group under basic conditions.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Table 2: Substitution Examples

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12 hrs | N-Benzyl-4-methylpiperidin-4-yl carbamate | 72% |

| Methanol | K₂CO₃, DCM, RT | Methyl carbamate derivative | 65% |

These reactions are exploited in medicinal chemistry to create prodrugs or modify pharmacokinetics .

Elimination Reactions

Under thermal or acidic conditions, elimination occurs:

-

Dehydration generates alkenes or imines.

-

Catalysts like H₂SO₄ or PTSA accelerate the process.

Example: Heating at 120°C in toluene yields a piperidine-derived alkene.

Biological Interactions

In enzymatic systems, this carbamate acts as:

-

A substrate for esterases, enabling controlled amine release.

-

An inhibitor of serine proteases via covalent binding to active sites.

Table 3: Enzymatic Activity Data

| Enzyme | Inhibition IC₅₀ | Substrate Turnover (kcat/Kₘ) |

|---|---|---|

| Human carboxylesterase | 12 µM | 0.45 s⁻¹mM⁻¹ |

| Trypsin | >100 µM | Not applicable |

Comparative Reactivity

The 4-methylpiperidine moiety enhances steric hindrance, slowing hydrolysis compared to non-methylated analogs. Electron-donating methyl groups stabilize intermediates, favoring substitution over elimination .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate serves as a valuable building block in organic synthesis. It is often utilized as a protecting group for amines during multi-step synthesis processes, allowing selective reactions without interference from the amine functionality.

Key Reactions :

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to yield secondary amines.

- Substitution : Participates in nucleophilic substitution reactions with various functional groups.

Biological Research

This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with specific molecular targets within biological systems, modulating enzyme activity and influencing biochemical pathways relevant to drug action.

Potential Biological Activities :

- Antimicrobial Properties : Exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis by disrupting bacterial membrane potential.

- Enzyme Inhibition : Investigated for its role as an inhibitor of enzymes involved in neurodegenerative diseases, potentially preventing amyloid beta aggregation which is linked to Alzheimer's disease .

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its therapeutic applications. Its unique structural properties make it suitable for modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates. It is particularly relevant in the development of new drugs targeting neurological disorders and infections .

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of drug-resistant strains of Staphylococcus aureus. The mechanism involved depolarization of the bacterial cytoplasmic membrane, leading to energy production disruption and nutrient uptake interference.

Neuroprotective Effects

Research indicated that derivatives of this compound exhibited moderate protective effects against neurotoxicity induced by amyloid beta peptides in astrocytes. The compound was shown to reduce levels of TNF-alpha and free radicals in cell cultures, suggesting potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among carbamate analogues influence their physicochemical properties and applications. Below is a comparative analysis:

Key Observations :

- Steric Effects : The 4-methylpiperidine in the target compound enhances steric hindrance, improving binding specificity compared to pyridine-based analogues (e.g., compound I) .

- Stereochemistry : Chiral variants (e.g., (3R,4R)-3-methylpiperidine) exhibit distinct biological activities due to enantioselective interactions .

- Hydrogen Bonding : Pyridine-containing analogues (e.g., compound I) form intermolecular hydrogen bonds, influencing crystallization behavior .

Biological Activity

Tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains, supported by data tables and relevant research findings.

- Chemical Formula : C11H22N2O

- CAS Number : 163271-08-7

- Molecular Weight : 198.31 g/mol

Structure

The compound features a tert-butyl group attached to a carbamate linked to a piperidine derivative, which contributes to its biological activity.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The binding alters the activity of these targets, leading to significant biological outcomes.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways.

- Receptor Binding : Its structural similarity to neurotransmitters allows it to interact with neural receptors, influencing neurotransmission.

Biological Effects

The compound has shown promise in several areas:

- Antibacterial Activity : It demonstrates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, potentially disrupting bacterial membrane integrity.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and amyloid-beta toxicity, which is relevant for Alzheimer's disease research .

Case Studies

-

Antibacterial Activity Study :

- The compound was tested against various bacterial strains, showing significant inhibition of growth in drug-resistant strains.

- Mechanism: It causes depolarization of the bacterial cytoplasmic membrane, leading to energy production disruption.

-

Anticancer Activity Assessment :

- In vitro studies revealed that this compound induced late apoptosis in A549 lung cancer cells.

- Results indicated a dosage-dependent increase in apoptotic markers when treated with the compound.

-

Neuroprotective Studies :

- In models simulating Alzheimer's disease, the compound reduced levels of inflammatory cytokines and oxidative stress markers in neuronal cultures exposed to amyloid-beta.

Data Table: Summary of Biological Activities

Medicinal Chemistry

This compound serves as a valuable building block in synthesizing more complex pharmaceutical compounds. Its ability to inhibit enzymes makes it a candidate for developing new drugs targeting metabolic disorders.

Industrial Use

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and advanced materials, contributing to innovations in polymer chemistry and coating technologies.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-methyl-N-(4-methylpiperidin-4-yl)carbamate, and how can purity be maximized?

The synthesis typically involves carbamate formation via reaction of 4-methylpiperidine derivatives with tert-butyl chloroformate and methylamine. Key steps include:

- Protection/Deprotection : Use anhydrous conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the carbamate group .

- Reagent Selection : Sodium hydride or triethylamine as bases to facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Common Pitfalls : Residual solvents (e.g., THF) may persist; monitor via GC-MS .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : 1H/13C NMR identifies key signals: tert-butyl (~1.4 ppm, singlet), piperidine ring protons (δ 2.5–3.5 ppm), and carbamate carbonyl (~155 ppm in 13C) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 256.2) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry; refine twinned data with R1 < 0.05 .

Q. How can stability under experimental conditions be assessed?

- Thermal Stability : TGA/DSC analysis (decomposition >200°C) .

- pH Sensitivity : Hydrolyzes in strong acids/bases (pH <2 or >12); monitor via HPLC retention time shifts .

- Light Sensitivity : Store in amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar carbamate derivatives?

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromobenzyl vs. chlorophenyl groups alter log P and membrane permeability) .

- Target Engagement Assays : Use SPR (surface plasmon resonance) to quantify binding affinity (e.g., Kd < 10 µM for kinase targets) .

- Metabolic Stability : Liver microsome assays identify rapid clearance (e.g., t1/2 < 30 min in human hepatocytes) .

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

- Docking Studies : AutoDock Vina predicts binding poses to dopamine D2 receptors (ΔG < –8 kcal/mol) .

- ADMET Prediction : SwissADME estimates bioavailability (%F >30%) and blood-brain barrier penetration (log BB >0.3) .

- QSAR Models : CoMFA analysis correlates piperidine ring substitutions with IC50 values (R2 >0.8) .

Q. What experimental designs address low reproducibility in crystallographic data?

Q. How are enantiomeric impurities characterized and minimized during synthesis?

- Chiral HPLC : Use Chiralpak AD-H column (heptane/ethanol, 90:10) to resolve enantiomers (α >1.5) .

- Asymmetric Catalysis : Employ (R)-BINAP ligands in palladium-catalyzed alkylation (ee >95%) .

- VCD Spectroscopy : Compare experimental and DFT-simulated spectra to assign absolute configuration .

Methodological Considerations for Data Interpretation

Q. How are conflicting log P values reconciled across studies?

- Experimental vs. Calculated : Experimental shake-flask method (log P = 2.1) may differ from ClogP (2.5) due to ionization effects .

- pH Dependency : Adjust pH to 7.4 (physiological) using phosphate buffer to standardize measurements .

Q. What statistical approaches validate differences in enzyme inhibition assays?

- Dose-Response Curves : Fit to Hill equation (nH >1 indicates cooperativity) .

- ANOVA : Compare IC50 values across derivatives (p <0.05 via Tukey’s test) .

- Outlier Detection : Grubbs’ test removes anomalous data points (e.g., Z’ factor <0.5) .

Tables for Key Comparisons

Q. Table 1. Structural and Pharmacokinetic Comparison of Carbamate Derivatives

| Derivative | log P | IC50 (µM) | Metabolic t1/2 (min) |

|---|---|---|---|

| Bromobenzyl-substituted | 2.8 | 0.45 | 45 |

| Chlorophenyl-substituted | 2.3 | 1.2 | 25 |

| Methylpiperidine-core | 1.9 | 3.8 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.